molecular formula C6H3BF5K B1422152 Potassium (3,4-difluorophenyl)trifluoroborate CAS No. 1033592-49-2

Potassium (3,4-difluorophenyl)trifluoroborate

Cat. No.: B1422152
CAS No.: 1033592-49-2
M. Wt: 219.99 g/mol
InChI Key: PYOVLBYHLJEFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (3,4-difluorophenyl)trifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry due to its unique properties and applications. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium (3,4-difluorophenyl)trifluoroborate typically involves the reaction of 3,4-difluorophenylboronic acid with potassium trifluoroborate salts under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Potassium (3,4-difluorophenyl)trifluoroborate is known to undergo various types of reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding difluorophenyl derivatives.

  • Reduction: Reduction reactions can lead to the formation of different organoboron compounds.

  • Substitution: It can participate in substitution reactions, where the trifluoroborate group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions include difluorophenyl derivatives, organoboron compounds, and substituted trifluoroborates.

Scientific Research Applications

Potassium (3,4-difluorophenyl)trifluoroborate has a wide range of applications in scientific research:

  • Chemistry: It is extensively used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

  • Biology: The compound is utilized in the synthesis of biologically active molecules and drug discovery.

  • Medicine: It plays a role in the development of pharmaceuticals, particularly in the creation of new therapeutic agents.

  • Industry: this compound is employed in the manufacturing of advanced materials and polymers.

Mechanism of Action

The mechanism by which Potassium (3,4-difluorophenyl)trifluoroborate exerts its effects involves its participation in the formation of carbon-carbon bonds through cross-coupling reactions. The molecular targets and pathways involved include the activation of boronic acids and the subsequent formation of organoboron intermediates.

Comparison with Similar Compounds

  • Potassium (3,5-difluorophenyl)trifluoroborate

  • Potassium (2,6-difluorophenyl)trifluoroborate

  • Potassium (4-methoxyphenyl)trifluoroborate

Uniqueness: Potassium (3,4-difluorophenyl)trifluoroborate stands out due to its unique reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions with high efficiency makes it a preferred reagent in many applications.

Properties

IUPAC Name

potassium;(3,4-difluorophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BF5.K/c8-5-2-1-4(3-6(5)9)7(10,11)12;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOVLBYHLJEFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BF5K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682505
Record name Potassium (3,4-difluorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033592-49-2
Record name Potassium (3,4-difluorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium (3,4-difluorophenyl)trifluoroborate
Reactant of Route 2
Potassium (3,4-difluorophenyl)trifluoroborate
Reactant of Route 3
Potassium (3,4-difluorophenyl)trifluoroborate
Reactant of Route 4
Potassium (3,4-difluorophenyl)trifluoroborate
Reactant of Route 5
Potassium (3,4-difluorophenyl)trifluoroborate
Reactant of Route 6
Potassium (3,4-difluorophenyl)trifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.